
1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one is a complex organic compound with a unique structure that includes a thioxanthene core. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one typically involves multiple steps. One common method includes the reaction of thioxanthene derivatives with dimethylaminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioxanthene derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylaminopropylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various thioxanthene derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of signaling pathways, which contribute to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)-1-propylamine: A related compound with similar functional groups but different core structure.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another compound with a similar dimethylaminopropyl group but different overall structure.
Uniqueness
1-(3-Dimethylaminopropylamino)-2-hydroxy-4-methyl-thioxanthen-9-one is unique due to its thioxanthene core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
80568-60-1 |
|---|---|
Formule moléculaire |
C19H22N2O2S |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)propylamino]-2-hydroxy-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C19H22N2O2S/c1-12-11-14(22)17(20-9-6-10-21(2)3)16-18(23)13-7-4-5-8-15(13)24-19(12)16/h4-5,7-8,11,20,22H,6,9-10H2,1-3H3 |
Clé InChI |
NAKHPTXIXJMMRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1SC3=CC=CC=C3C2=O)NCCCN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





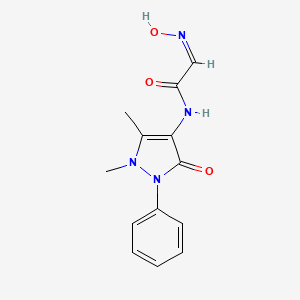

![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)
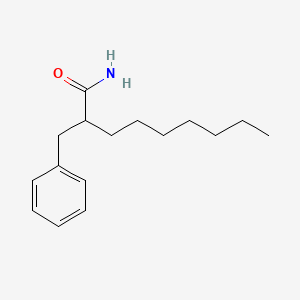
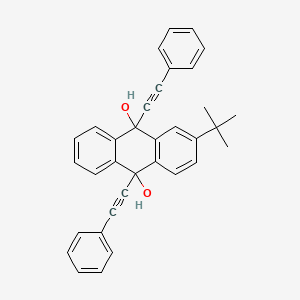

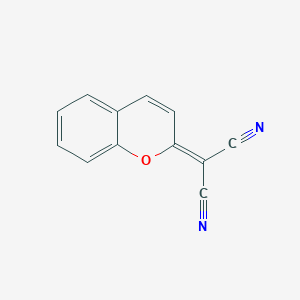
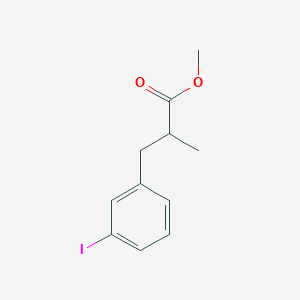

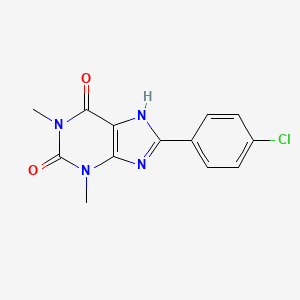
![2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14005252.png)
